O-tBu-N-Fmoc-4-hydroxy Isoleucine
Description
Contextualization of Non-Canonical Amino Acids in Peptide Science
The foundation of life's proteins is built upon a set of 20 canonical amino acids. nih.govacs.org However, the field of peptide science has increasingly turned its attention to non-canonical amino acids (NCAAs), which are not found in the natural polypeptide chains of most organisms. rsc.org This expansion beyond nature's primary toolkit allows medicinal chemists and biologists to construct designer peptides with enhanced or entirely new properties. acs.orgnih.gov The incorporation of NCAAs can confer novel functions, improve stability against enzymatic degradation, increase potency, and refine the pharmacokinetic profiles of peptide-based drugs. nih.govthedailyscientist.orgresearchgate.net
NCAAs are valuable as scaffolds and building blocks for drug discovery, for probing protein function, and for designing new biomaterials. rsc.org Their diverse side chains introduce a range of physicochemical properties that are attractive to the pharmaceutical industry. rsc.org By moving beyond the 20 standard amino acids, researchers can create peptides that are more resistant to the body's natural degradation processes, a crucial step in developing effective therapeutic agents. uni-wuppertal.de
Significance of Isoleucine Derivatives in Advanced Organic Synthesis
Isoleucine, one of the essential canonical amino acids, and its derivatives are important building blocks in advanced organic synthesis. Their inherent chirality makes them valuable starting materials in the creation of complex, stereochemically defined molecules. youtube.com One such derivative, 4-hydroxyisoleucine (B15566), is a unique, naturally occurring amino acid primarily found in fenugreek seeds. wisdomlib.orgresearchgate.net
4-hydroxyisoleucine has garnered significant attention for its biological activities, including its ability to stimulate glucose-dependent insulin (B600854) secretion and lower plasma triglyceride and total cholesterol levels. wisdomlib.orgresearchgate.netmdpi.com This has made it a subject of interest in diabetes and metabolic syndrome research. mdpi.comfrontiersin.orglondonmet.ac.uk From a synthetic chemistry perspective, the multiple stereocenters and functional groups of 4-hydroxyisoleucine make it a challenging and versatile scaffold for creating novel compounds. acs.org The development of synthetic methods to access derivatives of 4-hydroxyisoleucine and other complex amino acids is a continuing area of research, aimed at producing new therapeutic agents and tools for chemical biology. researchgate.netrsc.orgrsc.org
Role of Protecting Groups (Fmoc and O-tBu) in Amino Acid Chemistry
The synthesis of peptides is a stepwise process that requires the precise formation of amide (peptide) bonds between amino acids. To prevent unwanted side reactions and ensure the correct sequence, chemists employ "protecting groups" to temporarily block reactive functional groups. The compound O-tBu-N-Fmoc-4-hydroxy Isoleucine features two such critical protecting groups: Fmoc and O-tBu.
Fmoc (9-fluorenylmethoxycarbonyl): This group protects the α-amino group of the amino acid. creative-peptides.com A key advantage of the Fmoc group is its stability under acidic conditions and its selective removal (deprotection) under mild basic conditions, typically with a solution of piperidine (B6355638). creative-peptides.comwikipedia.orgpeptide.com This base-lability is central to the widely used Fmoc/tBu strategy in solid-phase peptide synthesis (SPPS). altabioscience.comnih.gov
O-tBu (tert-Butyl): The tert-butyl group is used to protect the hydroxyl (-OH) side chain of 4-hydroxyisoleucine. ontosight.ai This protection is essential to prevent the hydroxyl group from reacting with the activated carboxyl group of the next amino acid being added to the peptide chain. ontosight.ai The tBu group is stable under the basic conditions used to remove the Fmoc group but is easily cleaved by strong acids like trifluoroacetic acid (TFA). ontosight.aistackexchange.com
This use of Fmoc for the N-terminus and an acid-labile group like tBu for the side chain is known as an orthogonal protection strategy . peptide.comcsic.es It allows for the selective deprotection of one group without affecting the other, which is fundamental to the controlled, sequential assembly of peptides on a solid support. altabioscience.comresearchgate.net
| Protecting Group | Protected Moiety | Cleavage Condition |
| Fmoc | α-Amino group | Mild base (e.g., 20% piperidine in DMF) |
| O-tBu | Side-chain hydroxyl group | Strong acid (e.g., Trifluoroacetic Acid - TFA) |
Overview of Research Trajectories for Complex Amino Acid Building Blocks
The demand for increasingly sophisticated molecular tools and therapeutics is driving research toward the creation of more complex amino acid building blocks. researchgate.net Current trajectories focus on several key areas:
Developing Novel Synthetic Methods: Researchers are exploring new catalytic and asymmetric synthesis strategies to efficiently produce enantiomerically pure, complex NCAAs. acs.orgacs.org This includes photoredox catalysis and chemoenzymatic approaches that offer milder and more sustainable routes. researchgate.netrsc.org
Expanding Functional Diversity: The goal is to create amino acids with a wider array of functionalities, such as fluorescent tags for imaging, cross-linking groups for stabilizing peptide structures, and unique side chains that can mimic post-translational modifications. nih.govcosmeticsandtoiletries.com
Enhancing Therapeutic Properties: A major focus is the design of NCAAs that improve the drug-like properties of peptides, such as increased stability, better membrane permeability, and enhanced binding affinity to therapeutic targets. uni-wuppertal.denih.govnih.gov
Streamlining Peptide Synthesis: The development of novel protecting group strategies continues to be important. This includes creating new orthogonal sets of protecting groups that allow for the synthesis of even more complex, branched, or cyclic peptides. acs.orgnih.gov
The compound this compound is a prime example of a building block that emerges from these research efforts. It provides synthetic chemists with a ready-to-use, pre-protected version of a valuable non-canonical amino acid, streamlining the synthesis of novel peptides for research in chemical biology and drug discovery.
Properties
Molecular Formula |
C₂₅H₃₁NO₅ |
|---|---|
Molecular Weight |
425.52 |
Synonyms |
O-t-Butyl-N-(9H-fluoren-9-ylmethoxy)carbonyl-4-hydroxy Isoleucine |
Origin of Product |
United States |
Stereochemical Considerations and Isomeric Forms of 4 Hydroxyisoleucine
Chiral Centers and Absolute Configuration in 4-Hydroxyisoleucine (B15566)
4-Hydroxyisoleucine possesses three chiral centers, which are tetrahedral carbon atoms bonded to four different substituent groups. nih.gov These centers are located at the alpha-carbon (C2), the beta-carbon (C3), and the gamma-carbon (C4). The presence of three distinct stereocenters means that the molecule can exist in 2³ or eight possible stereoisomeric forms. jackwestin.com
The absolute configuration of each chiral center is described using the Cahn-Ingold-Prelog (R/S) nomenclature system. The naturally occurring and most biologically active isomer, which demonstrates potent insulinotropic properties, has been identified as (2S, 3R, 4S)-4-hydroxyisoleucine. researchgate.netnih.gov The specific spatial arrangement of the atoms in this isomer is crucial for its biological function. nih.gov Other isomers, such as the (2R, 3R, 4S) form, have been shown to be significantly less active or inactive, highlighting the importance of the precise stereochemistry at each chiral center. nih.gov
The different stereoisomers of a molecule are classified as either enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images). khanacademy.org For instance, (2R, 3S, 4R)-4-hydroxyisoleucine would be the enantiomer of the natural (2S, 3R, 4S) isomer, while other combinations would be diastereomers.
| Property | Description | Natural Isomer Configuration |
|---|---|---|
| Number of Chiral Centers | 3 | C2, C3, C4 |
| Alpha-Carbon (C2) | Site of the amino and carboxyl groups | S |
| Beta-Carbon (C3) | Contains a methyl group substituent | R |
| Gamma-Carbon (C4) | Site of the hydroxyl group | S |
| Total Possible Stereoisomers | 8 (2³) | Includes enantiomers and diastereomers |
Impact of Stereoisomerism on Synthetic Accessibility and Reactivity
The existence of multiple stereoisomers presents a significant challenge for the chemical synthesis of 4-hydroxyisoleucine. A non-stereoselective synthesis would produce a mixture of up to eight isomers, which would be difficult to separate and would result in a product with low biological potency, as only the (2S, 3R, 4S) isomer is highly active. nih.gov Therefore, achieving high synthetic accessibility for the desired isomer requires precise control over the formation of each of the three chiral centers.
Synthetic Methodologies for O Tbu N Fmoc 4 Hydroxy Isoleucine and Analogues
Retrosynthetic Analysis and Key Disconnections for the Compound
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in planning a synthetic route. youtube.comyoutube.com For O-tBu-N-Fmoc-4-hydroxy Isoleucine, the analysis begins by identifying the most labile bonds and protecting groups.
The structure contains three key components:
An N-terminal Fluorenylmethyloxycarbonyl (Fmoc) group, used for protecting the amine.
A tert-butyl (tBu) ether protecting the hydroxyl group.
The core (2S,3R,4S)-4-hydroxyisoleucine amino acid structure.
The primary disconnections are the amide and ether bonds that attach the protecting groups. These are standard functional group interconversions (FGI) typically performed in the final stages of a synthesis.
Disconnection 1 (N-Fmoc bond): The Fmoc group is disconnected from the nitrogen atom, leading back to O-tBu-4-hydroxyisoleucine and an Fmoc-donating reagent (e.g., Fmoc-Cl or Fmoc-OSu).
Disconnection 2 (O-tBu bond): The tert-butyl ether is disconnected from the 4-hydroxy position, revealing the unprotected N-Fmoc-4-hydroxyisoleucine.
Core Structure Disconnection: The central challenge lies in the synthesis of the 4-hydroxyisoleucine (B15566) backbone itself. Further retrosynthetic analysis focuses on breaking the carbon-carbon bonds of this core structure to identify simple, achiral, or readily available chiral precursors. Key strategies often involve disconnections that lead back to simpler aldehydes, ketones, or amino acid derivatives, which can be assembled using stereocontrolled reactions.
This analysis reveals that the crucial aspect of the synthesis is the stereoselective formation of the 4-hydroxyisoleucine core.
Synthesis of the 4-Hydroxyisoleucine Core Structure
The synthesis of the 4-hydroxyisoleucine core can be achieved through both traditional chemical methods and modern biocatalytic routes. The primary goal is to control the absolute configuration at the three chiral centers (C2, C3, and C4) to obtain the desired (2S, 3R, 4S) isomer, which is the major and most active form found in nature. openaccessjournals.com
Chemical synthesis provides versatile pathways to the 4-hydroxyisoleucine core, allowing for the construction of various diastereomers by modifying reaction conditions and reagents.
Asymmetric synthesis using chiral auxiliaries is a powerful strategy to introduce chirality into a molecule. researchgate.netyoutube.com A chiral auxiliary is an optically active compound that is temporarily attached to an achiral substrate, directing a subsequent reaction to proceed with high diastereoselectivity. youtube.com After the desired chiral center is created, the auxiliary is removed and can often be recycled. youtube.com
For the synthesis of β-hydroxy amino acids like 4-hydroxyisoleucine, Evans' chiral oxazolidinone auxiliaries are particularly effective. researchgate.net A typical approach would involve:
Acylating the chiral auxiliary with a propionate (B1217596) derivative.
Performing a diastereoselective aldol (B89426) reaction with acetaldehyde (B116499). This key step forms the C3-C4 bond and sets the stereochemistry at both positions, controlled by the steric influence of the auxiliary.
Subsequent steps would involve introducing the amino group at C2 and cleaving the auxiliary to yield the 4-hydroxyisoleucine core.
The use of different chiral auxiliaries and reaction conditions allows for the selective synthesis of different stereoisomers, making it a flexible tool for building a library of analogues. researchgate.net
Developing synthetic routes that are both diastereoselective and enantioselective is essential for efficiently producing a single, pure stereoisomer of 4-hydroxyisoleucine.
A highly effective six-step chemoenzymatic synthesis has been reported that provides total control over the stereochemistry to produce enantiomerically pure (2S,3R,4S)-4-hydroxyisoleucine. researchgate.net The final and key step of this process is the enzymatic resolution of an N-phenylacetyl lactone derivative using immobilized penicillin acylase G, which selectively hydrolyzes one enantiomer, allowing for the separation and isolation of the desired product in high purity. researchgate.net
Other chemical strategies involve cascade reactions. For instance, cascade Michael addition-cyclization reactions have been used to create highly substituted cyclohexanones with high diastereoselectivity, demonstrating a powerful method for forming multiple stereocenters in a single operation. beilstein-journals.org While not directly applied to 4-hydroxyisoleucine in the cited literature, similar principles of stereocontrolled cascade reactions can be adapted for amino acid synthesis.
Biocatalytic methods, which employ enzymes to carry out chemical transformations, offer significant advantages in terms of specificity, mild reaction conditions, and environmental sustainability.
A novel two-step, fully enzymatic synthesis of 4-hydroxyisoleucine has been developed. oup.com This process involves two key enzymatic reactions:
Aldol Condensation: An aldolase (B8822740) enzyme, specifically 4-hydroxy-3-methyl-2-keto-pentanoate (HMKP) aldolase from Arthrobacter simplex, catalyzes the aldol condensation of acetaldehyde and α-ketobutyrate to form HMKP. oup.comtandfonline.com
Transamination: A branched-chain amino acid aminotransferase (BCAT) then catalyzes the amination of HMKP, using L-glutamate as the amino donor, to produce 4-hydroxyisoleucine. oup.com
This coupled bienzymatic reaction provides a direct and elegant route to the target amino acid from simple precursors. oup.com
The most direct route to 4-hydroxyisoleucine is the selective hydroxylation of L-isoleucine at the C4 position. This transformation is challenging via chemical methods due to the inertness of the C-H bond. mdpi.com However, specific enzymes have been discovered that can perform this reaction with remarkable regio- and stereoselectivity.
Researchers have identified a novel L-isoleucine dioxygenase (IDO) from Bacillus thuringiensis. nih.gov This enzyme is an α-ketoglutarate-dependent dioxygenase that requires ferric ion and ascorbic acid for maximal activity. nih.gov It exhibits high stereoselectivity, hydroxylating L-isoleucine to produce only the desired (2S,3R,4S)-4-hydroxyisoleucine isomer. nih.gov
Further studies have revealed a broader family of bacterial dioxygenases that can catalyze the hydroxylation of various free L-amino acids, including L-leucine and L-threonine, in addition to L-isoleucine. nih.gov These findings open up new possibilities for the industrial production of hydroxylated amino acids through fermentation or enzymatic biotransformation. mdpi.comnih.gov
Table 1: Enzymes in the Synthesis of 4-Hydroxyisoleucine
| Enzyme Name | Organism Source | Reaction Type | Substrates | Product |
| L-isoleucine dioxygenase (IDO) | Bacillus thuringiensis | Hydroxylation | L-Isoleucine, α-ketoglutarate | (2S,3R,4S)-4-Hydroxyisoleucine |
| HMKP Aldolase | Arthrobacter simplex | Aldol Condensation | Acetaldehyde, α-ketobutyrate | 4-hydroxy-3-methyl-2-keto-pentanoate (HMKP) |
| Branched-chain amino acid aminotransferase (BCAT) | Escherichia coli | Transamination | HMKP, L-glutamate | 4-Hydroxyisoleucine |
| Penicillin acylase G | (Commercial, Immobilized) | Resolution (Hydrolysis) | N-phenylacetyl-4-hydroxyisoleucine lactone (racemate) | (2S,3R,4S)-4-Hydroxyisoleucine |
Biocatalytic and Chemoenzymatic Synthetic Routes
Integration of Biocatalysis with Chemical Transformations
The synthesis of non-canonical amino acids, such as 4-hydroxyisoleucine, often benefits from the integration of highly selective enzymatic reactions with robust chemical transformations. nih.govresearchgate.net Biocatalysis, utilizing enzymes or whole-cell systems, offers significant advantages in controlling stereochemistry, which is often challenging to achieve through purely chemical methods. nih.govnih.gov
For the synthesis of 4-hydroxyisoleucine, enzymes like isoleucine dioxygenase (IDO) and other hydroxylases have shown promise. nih.govresearchgate.net These enzymes can introduce a hydroxyl group onto the isoleucine scaffold with high regio- and stereoselectivity. nih.govresearchgate.net For instance, IDO from Bacillus subtilis has been used for the synthesis of (2S,3R,4S)-4-hydroxyisoleucine. researchgate.net Researchers have also employed tandem enzymatic systems, such as combining engineered carboxymethylproline synthase with an alkylmalonyl-CoA forming enzyme, to produce stereochemically defined substituted amino acids. nih.gov
Following the enzymatic hydroxylation, chemical transformations are employed to introduce the necessary protecting groups. This hybrid approach leverages the strengths of both methodologies: the unparalleled stereocontrol of biocatalysts and the broad applicability and efficiency of chemical protecting group strategies. rsc.org For example, after the enzymatic formation of the 4-hydroxyisoleucine core, standard chemical procedures can be used to protect the amine with an Fmoc group and the newly introduced hydroxyl group with a tBu group.
Introduction and Orthogonality of Protecting Groups
In the synthesis of complex molecules like this compound, which possesses multiple reactive functional groups, a carefully planned protecting group strategy is essential. nih.govbham.ac.uk The concept of orthogonal protection is central to this strategy, allowing for the selective removal of one protecting group in the presence of others. fiveable.meresearchgate.netthieme-connect.de This enables the stepwise modification of the molecule without unintended side reactions. fiveable.mepeptide.com
N-α-Fmoc Protection Strategies
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for the α-amino group of amino acids in solid-phase peptide synthesis (SPPS). wikipedia.orgyoutube.com Its popularity stems from its stability under acidic conditions and its lability to bases, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). wikipedia.orgcreative-peptides.com This allows for the selective deprotection of the N-terminus to enable peptide chain elongation, while acid-labile side-chain protecting groups remain intact. nih.govresearchgate.net
The introduction of the Fmoc group is typically achieved by reacting the amino acid with Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base. wikipedia.orgorganic-chemistry.org The reaction progress can often be monitored due to the fluorescent nature of the fluorenyl group. wikipedia.org For amino acids with additional functional groups, like the hydroxyl group in 4-hydroxyisoleucine, the other functional groups must be protected prior to Fmoc introduction to prevent side reactions.
O-tBu Protection of the Hydroxyl Moiety
The tert-butyl (tBu) group is a common choice for protecting the hydroxyl groups of amino acids such as serine, threonine, tyrosine, and in this case, the 4-hydroxyl group of isoleucine. ontosight.airesearchgate.net The tBu group is introduced to prevent the hydroxyl group from participating in unwanted side reactions during peptide synthesis. ontosight.ai
The tBu group is stable to the basic conditions used for Fmoc group removal but is readily cleaved under acidic conditions, typically with strong acids like trifluoroacetic acid (TFA). creative-peptides.comontosight.ai This orthogonality to the Fmoc group is a cornerstone of the most common strategy in SPPS. researchgate.net The protection of the hydroxyl group as a t-butyl ether can be achieved using reagents like isobutylene (B52900) in the presence of an acid catalyst or by using tert-butyl 2,2,2-trichloroacetimidate. researchgate.netorganic-chemistry.org
Orthogonal Protecting Group Chemistry for Multi-Functional Amino Acids
For multi-functional amino acids, a diverse array of orthogonal protecting groups is necessary to achieve selective modifications. nih.govbham.ac.uksigmaaldrich.com The Fmoc/tBu strategy is a prime example of an orthogonal system, where the base-labile Fmoc group protects the α-amine and the acid-labile tBu group protects the side-chain hydroxyl group. researchgate.net
This allows for a clear synthetic pathway:
The fully protected amino acid, this compound, is incorporated into a peptide chain.
The Fmoc group is removed with a base to expose the α-amine for the next coupling reaction.
The tBu group remains on the 4-hydroxyl group throughout the peptide chain assembly.
At the final stage of synthesis, all acid-labile protecting groups, including the tBu group and potentially others on different amino acid side chains, are removed simultaneously with a strong acid cocktail, typically containing TFA. ontosight.ai
Other protecting groups can be integrated into this scheme for even more complex molecules, such as those requiring side-chain cyclization or branching. peptide.comsigmaaldrich.com These additional groups must also be orthogonal to both the Fmoc and tBu groups, meaning they are removed under different, specific conditions. nih.gov
Comparative Analysis of Synthetic Efficiency and Yields
| Step | Reagents/Method | Typical Yield | Key Considerations |
| Hydroxylation | Biocatalytic (e.g., Isoleucine dioxygenase) | Variable, can be high with optimized enzymes | Stereoselectivity is a major advantage. researchgate.net Optimization of enzyme and reaction conditions is crucial. |
| N-α-Fmoc Protection | Fmoc-OSu, NaHCO₃ | High (>90%) | Requires prior protection of other functional groups. nih.gov |
| O-tBu Protection | Isobutylene, H₂SO₄ (cat.) | Moderate to High | Acid-catalyzed reaction; conditions must be controlled to avoid side reactions. google.com |
| Overall Synthesis | Multi-step chemical synthesis | ~30-40% | Overall yield is a product of individual step efficiencies. researchgate.netnih.gov |
This table presents a generalized overview. Actual yields can vary significantly based on specific reaction conditions and substrate.
Recent advancements in both biocatalysis and chemical synthesis aim to improve these yields. For example, directed evolution of enzymes can lead to biocatalysts with higher activity and stability, boosting the yield of the initial hydroxylation step. nih.govresearchgate.net In the chemical steps, optimizing reaction conditions, such as solvent, temperature, and reagent stoichiometry, is critical for maximizing yields and minimizing the formation of byproducts. For instance, racemization-free coupling conditions have been developed for the incorporation of similar protected amino acids into peptides. nih.gov
Scale-Up Considerations for Research Applications
Transitioning the synthesis of this compound from a laboratory scale to a larger scale for extensive research use presents several challenges. nih.govresearchgate.net
For the biocatalytic step , scaling up requires optimization of fermentation or cell-culture conditions to produce sufficient quantities of the enzyme or whole-cell biocatalyst. core.ac.uk Maintaining enzyme activity and stability at larger volumes can be difficult. Downstream processing to isolate and purify the hydroxylated amino acid also needs to be efficient and scalable. nih.gov
For the chemical protection steps , several factors must be considered:
Reagent Cost and Availability : The cost of reagents, especially for large-scale synthesis, can be a significant factor.
Reaction Conditions : Maintaining optimal reaction temperatures and mixing on a larger scale can be challenging.
Purification : Chromatographic purification, which is common on a lab scale, can be cumbersome and expensive for larger quantities. Crystallization or extraction methods are often preferred for scale-up.
The development of robust and scalable synthetic routes, potentially involving continuous flow chemistry or more efficient catalytic systems, is an active area of research to address these challenges. acs.orgacs.org
Integration of O Tbu N Fmoc 4 Hydroxy Isoleucine into Peptide Architectures
Applications in Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) utilizing the Fmoc/tBu strategy is the most prevalent method for assembling peptide chains. csic.es The tert-butyl ether on the 4-hydroxy group of isoleucine is compatible with the standard acid-labile cleavage from most resins, making O-tBu-N-Fmoc-4-hydroxy Isoleucine well-suited for this methodology.
The coupling of this compound presents a challenge due to the steric hindrance imparted by the β-branched isoleucine backbone and the bulky tert-butyl protecting group. In such cases of sterically demanding couplings, the choice of activating reagent and conditions is paramount to ensure high coupling efficiency and minimize side reactions. Standard carbodiimide (B86325) reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) can be employed. However, for more challenging couplings, more potent activating agents are often necessary. chempep.combachem.comthermofisher.com
Uronium/aminium salt-based coupling reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are generally more effective for coupling bulky amino acids. chempep.combachem.com These reagents typically require the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, to facilitate the reaction. chempep.com The use of collidine is sometimes recommended over DIPEA to reduce the risk of base-induced side reactions like racemization. chempep.com
| Coupling Reagent | Additive | Base | Typical Conditions | Notes |
| DIC | HOBt or OxymaPure | - | Room temperature, 1-2 hours | Standard, cost-effective method. |
| HBTU/TBTU | - | DIPEA or Collidine | Room temperature, 30-60 minutes | Highly efficient for most couplings. |
| HATU | - | DIPEA or Collidine | Room temperature, 30-60 minutes | More potent than HBTU/TBTU, recommended for highly hindered couplings. |
| PyBOP | - | DIPEA or Collidine | Room temperature, 30-60 minutes | Phosphonium-based reagent, also very effective for difficult couplings. |
This table presents generally accepted coupling conditions in Fmoc-SPPS for sterically hindered amino acids and is applicable to this compound.
The choice of solid support is dictated by the desired C-terminal functionality of the final peptide. For peptides with a C-terminal carboxylic acid, 2-chlorotrityl chloride (2-CTC) resin is a common choice. uci.edualmacgroup.com This resin allows for the mild cleavage of the peptide, preserving the acid-labile side-chain protecting groups if desired. The loading of the first amino acid, in this case, this compound, onto 2-CTC resin is typically achieved using DIPEA in dichloromethane (B109758) (DCM). uci.edualmacgroup.com
For peptides with a C-terminal amide, resins such as the Rink amide or Sieber amide resin are employed. researchgate.net These resins require stronger acid cleavage conditions, typically with a high concentration of trifluoroacetic acid (TFA), which concurrently removes the tBu protecting group from the 4-hydroxyisoleucine (B15566) side chain.
| Resin Type | Desired C-Terminus | Cleavage Conditions |
| 2-Chlorotrityl chloride (2-CTC) | Carboxylic acid | Mild acid (e.g., 1-2% TFA in DCM) |
| Wang Resin | Carboxylic acid | Strong acid (e.g., 95% TFA) |
| Rink Amide Resin | Amide | Strong acid (e.g., 95% TFA) |
| Sieber Amide Resin | Amide | Mild acid (e.g., 1-2% TFA in DCM) for protected amides |
This table outlines common resins used in Fmoc-SPPS and their applications, which are relevant for peptides incorporating this compound.
Several side reactions can occur during the iterative cycles of deprotection and coupling in Fmoc-SPPS. For a sterically hindered amino acid like this compound, incomplete coupling is a primary concern, which can be mitigated by using more potent coupling reagents and extended reaction times. chempep.com
Racemization at the α-carbon is another potential side reaction, particularly for amino acids that are prone to it, such as cysteine and histidine. peptide.comnih.govnih.gov While isoleucine is generally less susceptible, the use of additives like HOBt or OxymaPure with carbodiimide-mediated couplings can suppress this side reaction. peptide.commdpi.com The choice of base is also critical, with weaker bases like collidine being preferable to DIPEA in sensitive cases. chempep.com
Aspartimide formation is a common side reaction when aspartic acid is present in the peptide sequence, but it is not a direct concern for the incorporation of 4-hydroxyisoleucine itself. peptide.com Similarly, diketopiperazine formation can occur at the dipeptide stage, leading to cleavage from the resin. This can be minimized by using bulky resins like 2-CTC or by coupling a pre-formed dipeptide.
Solution-Phase Peptide Synthesis Strategies
While less common for longer peptides, solution-phase synthesis offers advantages for the production of shorter peptides or for specific coupling strategies. In a solution-phase approach, this compound would be coupled to another amino acid ester using standard coupling reagents like HBTU/DIPEA or via the formation of an active ester. rsc.org A study on the synthesis of dipeptides of 4-hydroxyisoleucine utilized a carbobenzoxy (Cbz) protecting group and DCC in DMF for the coupling step, followed by deprotection with HBr in acetic acid. researchgate.net This demonstrates the feasibility of solution-phase coupling for this amino acid, although the protecting group strategy differs from the Fmoc/tBu approach.
Incorporation into Cyclic Peptides and Peptide Mimetics
The unique stereochemistry and conformational preferences of 4-hydroxyisoleucine make it an attractive residue for inclusion in cyclic peptides and peptidomimetics. nih.govmdpi.com Cyclization can be performed either on the solid support or in solution after cleavage of the linear peptide from the resin. nih.govresearchgate.net The choice of strategy depends on the desired cyclization linkage (e.g., head-to-tail, side-chain-to-side-chain). The presence of the tBu-protected hydroxyl group in this compound can influence the conformational bias of the linear precursor and the efficiency of the cyclization reaction. For head-to-tail cyclization in solution, high dilution conditions and efficient coupling reagents like HATU or PyBOP are typically used to favor intramolecular over intermolecular reactions. bachem.commdpi.com
Preparation of Peptide Conjugates and Modified Peptides
This compound can be incorporated into peptides that are subsequently modified to create peptide conjugates. For example, a peptide containing this residue could be conjugated to a carrier protein, a fluorescent dye, or a drug molecule. The synthesis of such conjugates often involves the selective deprotection of an orthogonal protecting group on a different amino acid side chain within the peptide, followed by reaction with the desired molecule. The robust tBu protection on the 4-hydroxyisoleucine side chain is stable to many of the conditions used for such conjugations. The final deprotection with strong acid would then reveal the native 4-hydroxyisoleucine residue in the final conjugate.
Analytical Methodologies for Research Oriented Characterization and Purity Assessment
Chromatographic Techniques for Purification and Purity Determination
Chromatographic methods are indispensable for both the purification of O-tBu-N-Fmoc-4-hydroxy Isoleucine from synthetic reaction mixtures and for the accurate determination of its purity. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Fmoc-protected amino acids due to its high resolution, sensitivity, and speed. google.com Reverse-phase HPLC (RP-HPLC) is the most common mode used for these compounds.
Methodology and Findings:
In a typical RP-HPLC analysis, a nonpolar stationary phase, such as octadecylsilane (B103800) (C18) bonded to silica (B1680970) particles, is used in conjunction with a polar mobile phase. google.comiajps.com Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of the target compound from impurities. google.comnih.gov
A common mobile phase system consists of an aqueous component, often containing an acid like trifluoroacetic acid (TFA) to improve peak shape and resolution, and an organic modifier, typically acetonitrile (B52724). google.comnih.gov For instance, a linear gradient of acetonitrile in 0.1% aqueous TFA is a widely used condition. google.com Detection is usually carried out using a UV detector, as the fluorenyl group of the Fmoc protecting group exhibits strong UV absorbance, commonly monitored at wavelengths such as 220 nm, 254 nm, or 280 nm. google.comiajps.comnih.gov
The retention time of this compound in an HPLC system is a key identifier. For example, in the analysis of unprotected 4-hydroxyisoleucine (B15566), a retention time of approximately 8.1-8.2 minutes has been reported under specific C18 column and mobile phase conditions. iajps.comresearchgate.net While this is for the unprotected form, the Fmoc and t-butyl protected derivative would exhibit a significantly different retention time, which would be determined and used as a reference for its identification and purity assessment in subsequent analyses. The purity of a synthesized batch is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram. Modern HPLC systems can achieve high levels of precision, with detection limits for impurities as low as 0.05%. researchgate.net
Table 1: Representative HPLC Parameters for Analysis of Fmoc-Protected Amino Acids
| Parameter | Value/Condition | Source |
| Stationary Phase | Octadecylsilane (C18) bonded silica | google.comiajps.com |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | google.com |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | google.com |
| Elution Mode | Gradient | google.comnih.gov |
| Flow Rate | 1.0 - 2.0 mL/min | google.com |
| Detection Wavelength | 220 nm, 254 nm, 280 nm | google.comiajps.comnih.gov |
| Column Temperature | Room Temperature | google.com |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of chemical reactions and for preliminary purity assessment. nih.gov
Methodology and Findings:
In TLC, a thin layer of adsorbent material, such as silica gel, is coated onto a flat carrier like a glass plate or aluminum foil. A small amount of the sample is spotted near the bottom of the plate, which is then placed in a developing chamber containing a suitable mobile phase. The mobile phase ascends the plate by capillary action, and the components of the sample move at different rates depending on their affinity for the stationary phase and solubility in the mobile phase.
For the analysis of 4-hydroxyisoleucine derivatives, a common mobile phase system is a mixture of butanol, acetic acid, and water. iajps.comresearchgate.net After development, the spots are visualized. The Fmoc group allows for easy visualization under a UV lamp. Alternatively, a staining reagent like ninhydrin (B49086) can be used, which reacts with the free amine if the Fmoc group has been cleaved, or with the amino acid itself if it is unprotected. researchgate.net The retention factor (Rf), defined as the ratio of the distance traveled by the solute to the distance traveled by the solvent front, is a characteristic value for a given compound under specific conditions. For unprotected 4-hydroxyisoleucine, an Rf value of 0.45 has been reported using a butanol:acetic acid:water mobile phase. iajps.comresearchgate.net The protected this compound would have a different Rf value, which would be used to track its presence and separation from other components in a reaction mixture.
Spectroscopic Methods for Synthetic Validation
Spectroscopic techniques are crucial for the structural confirmation of newly synthesized molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical tool that provides detailed information about the molecular structure, including the connectivity of atoms and their spatial arrangement. nih.gov
Methodology and Findings:
Proton (¹H) and Carbon-13 (¹³C) NMR are the most common types of NMR experiments used for the structural elucidation of organic molecules. The chemical shifts, coupling constants, and integration of the signals in an NMR spectrum provide a wealth of information. For this compound, the ¹H NMR spectrum would show characteristic signals for the protons of the Fmoc group, the tert-butyl group, and the isoleucine backbone. The chemical shifts of the protons on the stereocenters of the isoleucine core are particularly important for confirming the stereochemistry of the molecule. Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and carbons, further confirming the structural assignment.
Mass Spectrometry (MS) for Molecular Weight and Sequence Confirmation in Peptides
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for confirming the molecular weight of synthesized compounds and for verifying the sequence of amino acids in peptides. researchgate.net
Methodology and Findings:
For a molecule like this compound, mass spectrometry provides a precise determination of its molecular weight, which should match the calculated theoretical value. usbio.net Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques used for this purpose. The high-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule, further validating its identity. When this protected amino acid is incorporated into a peptide, MS/MS fragmentation can be used to sequence the peptide and confirm the position of the modified isoleucine residue.
Assessment of Enantiomeric Purity in Synthesized Batches
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, it is crucial to assess the enantiomeric purity of synthesized batches of this compound.
Methodology and Findings:
The enantiomeric purity of amino acid derivatives can be determined using chiral chromatography. This can be achieved by using a chiral stationary phase (CSP) in HPLC or by derivatizing the amino acid with a chiral derivatizing agent to form diastereomers that can be separated on a non-chiral stationary phase. google.com For example, chiral derivatizing agents like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) can be used to form diastereomeric derivatives that are then analyzed by HPLC. nih.gov
Another approach is the use of chiral selectors in capillary electrophoresis. researchgate.netnih.gov For instance, cyclodextrins can be added to the running buffer to achieve the separation of enantiomers. researchgate.net The enantiomeric excess (e.e.) can be calculated from the peak areas of the two enantiomers in the chromatogram or electropherogram. For some protected amino acids, enantiomeric purities greater than 99.5% have been achieved and confirmed by chiral chromatography. nih.gov
Amino Acid Analysis for Compositional Verification of Peptides
Amino Acid Analysis (AAA) is a fundamental biochemical technique used to determine the amino acid composition of a peptide or protein. For synthetic peptides containing modified residues like this compound, AAA serves as a crucial verification step to confirm that the correct amino acid has been incorporated into the peptide chain in the proper stoichiometric ratio. The process provides a quantitative assessment of the peptide's constituent amino acids, ensuring the final product aligns with its theoretical sequence. scitide.comnih.gov
Peptide Hydrolysis
The first and most critical step in AAA is the hydrolysis of all peptide bonds. The most common method involves treating the peptide with 6 M hydrochloric acid (HCl) at elevated temperatures (typically 110-150°C) for 24 hours or more. nih.gov During this process, the protecting groups on the amino acid derivative, specifically the N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) and the O-tert-butyl (tBu) group on the hydroxyisoleucine (B1674367) side chain, are cleaved. The result is a solution containing the free amino acids that constitute the peptide backbone, including the liberated 4-hydroxyisoleucine.
Care must be taken during hydrolysis, as the conditions can lead to the degradation of certain labile amino acids, such as serine, threonine, and tryptophan. thermofisher.comyoutube.com The recovery of the modified 4-hydroxyisoleucine must also be considered, as it may exhibit its own sensitivities to the harsh acidic environment. To mitigate oxidative degradation of sensitive residues, specialized hydrolysis techniques can be employed, such as performing the reaction in a hermetically sealed microcapillary tube to minimize the air-to-liquid ratio. nih.gov For tryptophan-containing peptides, alternative hydrolyzing agents like methanesulfonic acid (MSA) may be used. thermofisher.com
Separation and Quantification
Following hydrolysis, the resulting mixture of amino acids is separated and quantified. Modern AAA platforms offer high precision and sensitivity.
Ion-Exchange Chromatography with Derivatization: This classical approach separates amino acids based on their charge properties using a high-performance anion-exchange or cation-exchange column. thermofisher.comlibretexts.org Because amino acids themselves lack a strong chromophore, a post-column derivatization step is typically required for detection. Ninhydrin is a common derivatizing agent that reacts with primary and secondary amines to produce a colored compound detectable by UV-Vis spectrophotometry. libretexts.org The amount of each amino acid is proportional to the intensity of the color produced.
Reversed-Phase HPLC with Pre-Column Derivatization: An alternative method involves derivatizing the amino acids before chromatographic separation. Reagents such as phenylisothiocyanate (PITC), o-phthalaldehyde (B127526) (OPA), or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) are used to attach a UV-active or fluorescent tag to each amino acid. researchgate.netcreative-proteomics.com The derivatized amino acids are then separated using reversed-phase high-performance liquid chromatography (RP-HPLC). This method is widely used due to its high sensitivity.
Liquid Chromatography-Mass Spectrometry (LC-MS): A more recent and powerful technique for AAA involves coupling liquid chromatography directly with mass spectrometry, often in a multiple reaction monitoring (MRM) mode. nih.govcreative-proteomics.com This approach eliminates the need for derivatization, as the mass spectrometer can detect and quantify the underivatized amino acids directly. nih.gov It offers high specificity and the ability to distinguish the target amino acids from other matrix components. For the highest level of accuracy, stable isotopically labeled (e.g., ¹³C, ¹⁵N) versions of the amino acids are spiked into the sample as internal standards before hydrolysis. nih.govcreative-proteomics.com
For peptides containing 4-hydroxyisoleucine, the analytical method must be capable of resolving its isomers from the standard proteinogenic amino acids. nih.gov
Data Interpretation and Research Findings
The output of an amino acid analysis is a chromatogram showing peaks for each amino acid. The area under each peak is integrated to determine the quantity of that amino acid in the sample. By comparing these values to a known standard, the molar amount of each residue is calculated.
The results are typically presented in a table comparing the experimentally determined molar ratios of the amino acids to the theoretical ratios expected from the peptide's sequence. A close correlation between the observed and expected values confirms the correct composition of the synthetic peptide. This verification is a critical component of quality control in peptide synthesis, ensuring that deletions or unintended modifications have not occurred during chain assembly. researchgate.net
The table below presents a hypothetical amino acid analysis result for a synthetic peptide with the sequence H-Ala-Gly-(4-Hyp(tBu))-Ile-Trp-NH₂, demonstrating the expected and observed compositional data.
| Amino Acid | Expected Ratio | Observed Ratio | Normalized Value |
| Alanine (Ala) | 1 | 1.02 | 1.02 |
| Glycine (Gly) | 1 | 1.00 | 1.00 |
| 4-Hydroxyisoleucine | 1 | 0.97 | 0.97 |
| Isoleucine (Ile) | 1 | 0.99 | 0.99 |
| Tryptophan (Trp)¹ | 1 | 0.85 | 0.85 |
¹Tryptophan recovery can be low after standard HCl hydrolysis; specialized hydrolysis methods are often required for accurate quantification.
This data indicates a successful synthesis, with the observed ratios closely matching the expected composition. The slightly lower value for tryptophan highlights the importance of choosing the appropriate hydrolysis method for labile residues.
Applications in Advanced Synthetic Chemistry and Peptide Engineering Research
Role as a Building Block for Complex Natural Products Synthesis
In the realm of total synthesis, non-proteinogenic amino acids like 4-hydroxyisoleucine (B15566) serve as critical chiral building blocks for constructing complex natural products, particularly those of peptidic or macrolide origin. The defined stereochemistry of O-tBu-N-Fmoc-4-hydroxy Isoleucine allows chemists to introduce specific structural motifs that are essential for the biological activity of the target molecule. While many natural products are built from standard amino acids, a significant number derive their unique properties from the inclusion of unusual residues.
The synthesis of these complex molecules often requires a stepwise approach where each component must be added with its reactive functional groups temporarily masked. nih.gov The Fmoc and tBu groups on this compound fulfill this role perfectly. The Fmoc group provides temporary protection of the alpha-amino group, which can be selectively removed under basic conditions to allow for peptide bond formation, while the robust tBu group prevents the side-chain hydroxyl from engaging in unwanted reactions. This orthogonal strategy is fundamental to modern synthetic chemistry, enabling the construction of intricate molecular architectures that would otherwise be inaccessible. researchgate.netnih.gov The use of such protected amino acids is a key strategy in the synthesis of novel peptide-based compounds and in creating analogues of natural products for structure-activity relationship studies. nih.gov
Design and Synthesis of Conformationally Constrained Peptides
Peptides are often highly flexible molecules, which can be a disadvantage when designing therapeutic agents, as a significant amount of energy is lost upon binding to a target receptor due to this flexibility. Introducing conformational constraints can "lock" a peptide into its bioactive shape, leading to enhanced binding affinity, increased stability against enzymatic degradation, and improved selectivity. nih.gov
The 4-hydroxyisoleucine residue, by virtue of its additional stereocenter and the steric bulk of the hydroxyl group on its side chain, is an effective tool for inducing such conformational rigidity. When this compound is incorporated into a peptide sequence via SPPS, the resulting residue restricts the rotational freedom of the peptide backbone in its vicinity. This pre-organization of the peptide structure can lead to a significant improvement in its biological properties. nih.gov The ability to use customizable amino acid units, such as protected hydroxy-amino acids, is a powerful method for generating structural diversity and creating peptides with rigidifying elements. d-nb.info The Fmoc/tBu protecting group strategy is indispensable for this application, as it allows the seamless integration of this constraining element into peptides using well-established automated synthesis techniques.
| Protecting Group | Protected Functionality | Purpose in SPPS | Cleavage Condition |
|---|---|---|---|
| N-Fmoc (9-Fluorenylmethyloxycarbonyl) | α-Amino Group | Prevents self-polymerization; allows sequential, N-to-C terminal synthesis. | Mild base (e.g., Piperidine (B6355638) in DMF) |
| O-tBu (tert-Butyl ether) | Side-Chain Hydroxyl Group | Prevents side-chain acylation or other side reactions during coupling steps. | Strong acid (e.g., Trifluoroacetic acid), typically during final cleavage from resin. |
Development of Peptide Mimetics and Scaffolds for Structural Studies
Peptide mimetics are molecules designed to replicate the essential structural features of a peptide's binding surface. They are developed to overcome the typical drawbacks of peptides as drugs, such as poor stability and low oral bioavailability. This compound is a valuable building block for creating such mimetics. By incorporating this residue, chemists can create rigid scaffolds that present key pharmacophoric groups in a well-defined spatial orientation, mimicking the active conformation of a natural peptide ligand.
These scaffolds are instrumental in structural biology and drug discovery. For example, they can be used to probe protein-protein interactions, which are often mediated by specific secondary structures like α-helices or β-turns. By synthesizing a peptidomimetic that stabilizes a particular helical turn, researchers can study the binding requirements of a receptor and design more potent and specific inhibitors. nih.gov The incorporation of substrate-like features or unnatural amino acids into a peptide backbone is a proven strategy for enhancing interactions with enzyme active sites and developing better inhibitors. nih.gov The use of Fmoc-protected building blocks is central to this approach, facilitating the rapid and efficient synthesis of libraries of these mimetics for screening and structural analysis. nih.gov
Exploration of Hydroxyisoleucine (B1674367) in Protein Modification and Engineering
The unprotected form of 4-hydroxyisoleucine is a naturally occurring amino acid found in fenugreek seeds and is known for its interesting biological activities, most notably its ability to potentiate glucose-dependent insulin (B600854) secretion. nih.gov It is considered a potential therapeutic agent for managing insulin resistance. nih.govmdpi.com To fully understand the molecular mechanisms behind these effects, it is crucial to study how this specific amino acid interacts within a protein or peptide context.
This is where this compound becomes essential. It enables protein engineers and biochemists to perform site-directed modifications, substituting native amino acids in a protein or peptide with 4-hydroxyisoleucine. By synthesizing these modified proteins, researchers can investigate the precise role of the hydroxyl group in protein folding, structure, stability, and receptor binding. For instance, one could synthesize an analogue of an insulin-regulating peptide containing 4-hydroxyisoleucine to determine if its enhanced activity is due to improved receptor binding or increased structural stability. The ability to incorporate this unnatural amino acid into proteins using standard Fmoc-based SPPS provides a powerful tool for probing structure-function relationships and designing novel therapeutic peptides with enhanced properties. nih.gov
Future Research Directions and Synthetic Challenges
Advancements in Chemoenzymatic Synthesis for Improved Stereoselectivity
Achieving precise stereochemical control over the multiple chiral centers in 4-hydroxyisoleucine (B15566) derivatives is a paramount challenge. Chemoenzymatic synthesis has emerged as a powerful solution, offering unparalleled selectivity that is often difficult to achieve through purely chemical means. nih.govresearchgate.net Enzymes, particularly non-heme iron dioxygenases (NHDs), have demonstrated the ability to catalyze C–H oxidation reactions on amino acid scaffolds with exceptional regio- and stereoselectivity. nih.gov This biocatalytic approach can be integrated with chemical synthesis to produce diverse hydroxylated ncAAs. nih.gov
A notable success in this area is the concise chemoenzymatic synthesis of 4,5-dihydroxy-L-isoleucine, which utilizes two sequential, enzyme-catalyzed C–H oxidations of L-isoleucine. chemrxiv.orgchemrxiv.org This method provides access to specific isomers that were previously unreported. nih.gov Another approach has utilized penicillin acylase in the final step of a six-step synthesis to achieve enantiomeric resolution and furnish pure (2S,3R,4S)-4-hydroxyisoleucine with complete stereochemical control. researchgate.net Future advancements will likely focus on:
Enzyme Discovery and Engineering: Identifying or evolving new enzymes with tailored substrate specificities and enhanced catalytic efficiencies for hydroxylating isoleucine at the C4 position.
Tandem Biocatalysis: Developing multi-enzyme cascades to perform several transformations in a single pot, further streamlining the synthesis. nih.gov
Process Optimization: Scaling up these biocatalytic reactions to make them viable for the large-scale production required for commercial applications. nih.gov
The inherent stereocontrol of enzymatic processes obviates many of the protecting group manipulations required in traditional synthesis, leading to significantly reduced step counts and a more sustainable manufacturing process. nih.gov
Integration with Automated Synthesis Platforms
Automated solid-phase peptide synthesis (SPPS) has revolutionized the production of peptides by enabling the rapid and simultaneous synthesis of multiple sequences. formulationbio.combeilstein-journals.orgnih.gov These platforms are designed to handle the repetitive cycles of coupling and deprotection, and they readily allow for the incorporation of non-canonical amino acids like O-tBu-N-Fmoc-4-hydroxy Isoleucine into growing peptide chains. nih.govformulationbio.com The primary advantages of automated SPPS include increased speed, higher yields due to the use of excess reagents, and the elimination of intermediate purification steps. formulationbio.com
The future of this field lies in enhancing the capabilities of these automated systems to handle increasingly complex and "difficult" peptides. nih.gov A significant advancement is the development of programmable "chemputation" platforms that can fully automate the entire workflow, from peptide assembly and resin cleavage to subsequent chemical modifications and purification. nih.gov This level of automation allows for the execution of thousands of distinct operations over many hours without manual intervention. nih.gov
Future research will focus on optimizing protocols for incorporating structurally demanding building blocks, such as those with bulky protecting groups or multiple chiral centers. This includes refining coupling reagents and reaction times to ensure complete and efficient incorporation at each step. nih.gov The integration of advanced analytical tools for real-time monitoring of the synthesis will also be crucial for troubleshooting and ensuring the fidelity of the final peptide product.
Expansion of Applications in Materials Science and Bio-Inspired Chemistry
The unique structural features of 4-hydroxyisoleucine, once incorporated into a peptide sequence, can impart novel properties to the resulting material. Amino acids and peptides are increasingly being explored as minimalistic building blocks for the self-assembly of functional biomaterials. nih.gov These bio-inspired materials can form highly ordered nanostructures such as nanotubes, nanofibers, and hydrogels through supramolecular interactions. researchgate.net
The presence of the hydroxyl group in the 4-hydroxyisoleucine residue offers a site for post-synthesis modification or can participate in hydrogen bonding to direct the self-assembly process. The bulky tert-butyl group can influence the packing and conformational properties of the peptide backbone. Potential future applications for peptides containing this residue include:
Drug Delivery: Designing absorbable polymers and hydrogels from functionalized amino acids that allow for the controlled release of therapeutic agents. bezwadabiomedical.com
Regenerative Medicine: Creating biocompatible scaffolds that mimic the extracellular matrix to support tissue engineering and regeneration. bezwadabiomedical.com
Bionanotechnology: Fabricating smart materials where the self-assembly process can be tuned by external stimuli. nih.gov This includes the development of amino acid-functionalized nanoparticles for applications in medical imaging and diagnostics. rsc.org
Biocatalysis: Immobilizing enzymes onto materials functionalized with specific amino acids to enhance protein adsorption and create stable, reusable biocatalysts. nih.gov
By leveraging the specific chemical functionalities of this compound, researchers can design and synthesize a new generation of advanced materials with tailored properties for a wide range of technological and biomedical applications. nih.gov
Q & A
Q. What are best practices for troubleshooting failed coupling reactions during SPPS?
- Methodological Answer :
- Diagnostics : Test Fmoc deprotection efficiency via UV-Vis (301 nm absorbance).
- Alternative activators : Replace HBTU with COMU or OxymaPure for sterically hindered residues.
- Microwave-assisted synthesis : Reduce coupling time to 5–10 minutes at 50°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
